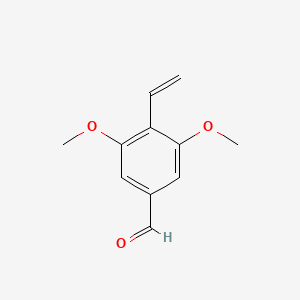![molecular formula C4H9ClF3NS B1447968 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1427380-05-9](/img/structure/B1447968.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Übersicht
Beschreibung
“2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1427380-05-9 . It has a molecular weight of 195.64 and its IUPAC name is 2-((2,2,2-trifluoroethyl)thio)ethan-1-amine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 110-111 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Remediation
One significant application of compounds with similar structures to 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is in the remediation of environmental contaminants. Specifically, sulfamethoxazole, a compound with a sulfanyl group similar to our compound of interest, has been extensively studied for its persistence in the environment and its removal using various cleaner technologies. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have shown efficacy in removing such pollutants from aqueous solutions, highlighting the relevance of studying compounds with sulfanyl groups in environmental science (G. Prasannamedha & P. S. Kumar, 2020).
Catalysis
The study of palladium catalysts for the formation of C-N and C-O bonds indicates the importance of amines in the development of new synthetic methodologies. Compounds containing amine groups, similar to our compound of interest, play a crucial role in these catalytic processes, enabling efficient bond formation that is fundamental in organic synthesis and medicinal chemistry (Alexander R. Muci & S. Buchwald, 2002).
Antitumor Activity
The equilibrium studies on Pd(II)-amine complexes with bio-relevant ligands underscore the potential of compounds with amine functionalities, like 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride, in the development of antitumor drugs. These studies reveal the structural and functional versatility of amine-containing compounds in creating effective chemotherapeutic agents, demonstrating the broad applicability of such compounds in medicinal chemistry (M. Shoukry & R. van Eldik, 2023).
Adsorption and Removal of Pollutants
The adsorption behavior and mechanism of perfluorinated compounds on various adsorbents emphasize the significance of functional groups, such as amine groups, in enhancing the adsorption capacity for environmental pollutants. This research underlines the potential application of compounds with amine functionalities in environmental remediation, particularly in the removal of stubborn organic pollutants from water sources (Ziwen Du et al., 2014).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJLHCBJUDZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



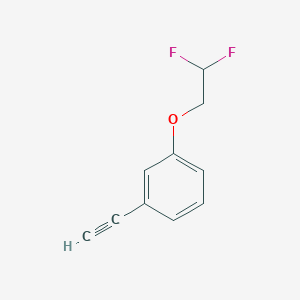
![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)
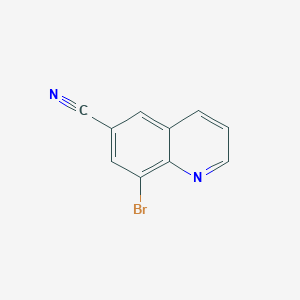
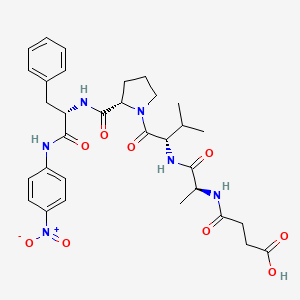
![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)
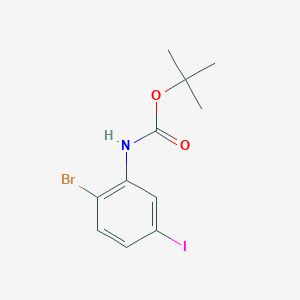
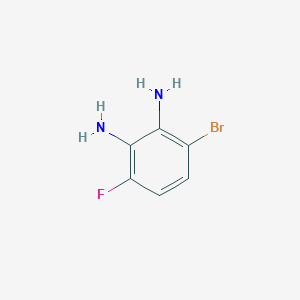
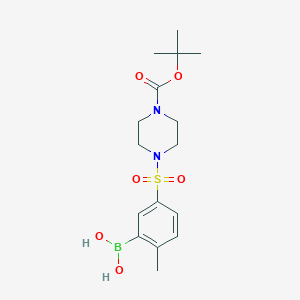
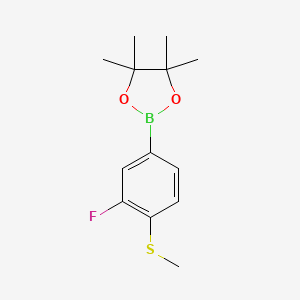
![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)
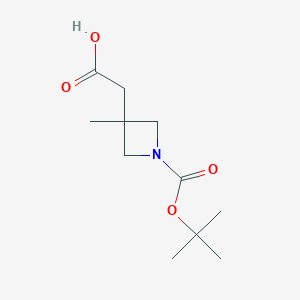
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
